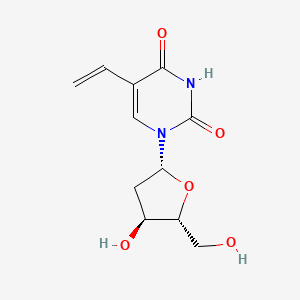

5-Vinyl-2'-deoxyuridine

Übersicht

Beschreibung

5-Vinyl-2’-deoxyuridine is a synthetic analog of thymidine, a nucleoside that is a building block of DNA. This compound has garnered significant interest due to its potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its ability to incorporate into DNA during replication, making it a valuable tool for studying DNA synthesis and cell proliferation.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Vinyl-2’-deoxyuridine typically involves the palladium-catalyzed C-H olefination of uridine or deoxyuridine. This method provides an efficient and environmentally friendly approach to producing C5-alkene modified uracil/uridine-containing derivatives . The reaction is carried out under oxidative conditions, often using palladium acetate as the catalyst and a suitable oxidant such as copper(II) acetate .

Industrial Production Methods

While specific industrial production methods for 5-Vinyl-2’-deoxyuridine are not extensively documented, the palladium-catalyzed C-H olefination method mentioned above is scalable and can be adapted for larger-scale production. This method’s efficiency and atom economy make it suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

5-Vinyl-2’-deoxyuridine undergoes various chemical reactions, including:

Cycloaddition Reactions: It can participate in [4 + 2] and [2 + 4] cycloaddition reactions with dienes and dienophiles.

Bioorthogonal Reactions: It is used in bioorthogonal “Click” reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines.

Common Reagents and Conditions

Cycloaddition Reactions: These reactions typically involve the use of maleimides or tetrazines as reactants.

Bioorthogonal Reactions: These reactions are performed in aqueous media, making them suitable for biological applications.

Major Products Formed

The major products formed from these reactions include various cycloadducts and conjugates that can be used for further biological studies and applications .

Wissenschaftliche Forschungsanwendungen

DNA Synthesis Studies

5-Vinyl-2'-deoxyuridine is primarily utilized as a substitute for thymidine in studies measuring de novo DNA synthesis during the S-phase of the cell cycle. Its incorporation into replicating DNA enables researchers to track and visualize newly synthesized DNA molecules without the hazards associated with radioactive isotopes. The compound is cell-permeable and integrates into DNA, allowing for real-time monitoring of DNA replication dynamics.

Advantages Over Traditional Methods

- Non-radioactive : Eliminates safety concerns associated with radioactive materials.

- Less disruptive : Provides more accurate measurements of cell proliferation compared to other methods.

Cell Proliferation Studies

In cell proliferation studies, this compound's ability to incorporate into replicating DNA is leveraged to assess cellular growth and division. It has been effectively used to label newly synthesized DNA in various cell lines, including HeLa cells, which helps researchers analyze cell division and replication with high spatial and temporal resolution.

Bioorthogonal Chemistry

This compound plays a significant role in bioorthogonal labeling of nucleic acids. This application allows for the visualization and study of DNA and RNA within living cells through bioorthogonal reactions such as alkene-tetrazine ligation. This method provides a versatile approach for introducing functional groups that can be used for further analysis or imaging.

Key Features

- Copper-free reactions : The compound can participate in click chemistry without toxic copper catalysts.

- Versatile labeling : Enables the attachment of biotin or fluorescent groups for purification or imaging purposes.

Antiviral Research

Research has indicated that this compound exhibits antiviral properties, particularly against herpes simplex virus types 1 and 2. Modifications to its structure can enhance its potency; for instance, the derivative (E)-5-(2-bromovinyl)-2'-deoxyuridine has shown significantly higher antiviral activity compared to its parent compound.

Case Studies

- Study on E-BrVUdR : This compound demonstrated marked inhibitory effects on herpes simplex virus replication without affecting host cell metabolism at therapeutic concentrations .

- Animal Model Testing : In athymic nude mice infected with herpes simplex virus, (E)-5-(2-bromovinyl)-2'-deoxyuridine reduced skin lesions and mortality rates when administered either topically or systemically .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| DNA Synthesis Studies | Substitute for thymidine in measuring de novo DNA synthesis | Non-radioactive, accurate cell proliferation measurements |

| Cell Proliferation | Labels newly synthesized DNA to study cellular growth | High spatial and temporal resolution |

| Bioorthogonal Chemistry | Enables visualization of nucleic acids through click chemistry | Copper-free reactions, versatile labeling |

| Antiviral Research | Exhibits antiviral properties against herpes simplex virus | Enhanced potency with structural modifications |

Wirkmechanismus

The mechanism of action of 5-Vinyl-2’-deoxyuridine involves its incorporation into DNA during replication. Once incorporated, it can be used as a metabolic label for cellular nucleic acids. This incorporation allows for the subsequent detection and visualization of DNA using bioorthogonal reactions, such as the inverse-electron-demand Diels-Alder reaction with tetrazines . This mechanism is particularly useful for studying DNA synthesis and cell proliferation in various biological systems.

Vergleich Mit ähnlichen Verbindungen

5-Vinyl-2’-deoxyuridine can be compared with other nucleoside analogs, such as:

5-Bromo-2’-deoxyuridine: Another thymidine analog used for studying DNA synthesis and cell proliferation.

5-Ethynyl-2’-deoxyuridine: Similar to 5-Vinyl-2’-deoxyuridine, it is used for DNA synthesis studies but also requires a copper catalyst for its reactions.

5-Iodo-2’-deoxyuridine: Known for its antiviral properties, particularly against herpes simplex virus.

The uniqueness of 5-Vinyl-2’-deoxyuridine lies in its ability to undergo bioorthogonal reactions without the need for a copper catalyst, making it more suitable for biological applications where copper toxicity is a concern .

Biologische Aktivität

5-Vinyl-2'-deoxyuridine (5-VdU) is a nucleoside analogue that has garnered attention in biomedical research due to its potential applications in cancer therapy and DNA synthesis monitoring. This article provides an overview of the biological activity of 5-VdU, including its mechanisms of action, toxicity profiles, and therapeutic potential, supported by relevant case studies and research findings.

5-VdU is synthesized from nucleoside precursors, with efficient methods reported for its preparation. It is characterized by its vinyl group at the 5-position of the uridine base, which allows it to be incorporated into DNA during replication. This incorporation can lead to various biological effects, particularly in cancer cells.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃N₂O₅ |

| Molecular Weight | 253.23 g/mol |

| Solubility | DMSO, Methanol |

| λ max | 292 nm |

| ε | 9.2 L mmol⁻¹ cm⁻¹ |

The primary mechanism of action for 5-VdU involves its incorporation into DNA, where it can disrupt normal DNA function. Research indicates that when 5-VdU is metabolically incorporated into DNA, it can undergo further reactions that lead to cytotoxicity.

- DNA Damage Induction : The combination of 5-VdU with specific reagents (e.g., acridine-tetrazine conjugates) has been shown to induce double-stranded DNA breaks (DSBs), leading to apoptosis in cancer cells. This was demonstrated in a study where cultured human cells treated with both compounds exhibited significant reductions in cell viability and increased markers of apoptosis .

- Cell Cycle Arrest : The presence of 5-VdU in DNA has been linked to S-phase accumulation, indicating that it interferes with normal cell cycle progression. This effect is crucial for its potential use as a chemotherapeutic agent .

Toxicity Profile

Contrary to some expectations, studies have shown that 5-VdU exhibits low toxicity in various biological assays. For instance:

- In animal models, 5-VdU demonstrated neither significant toxicity nor anti-leukemic activity against L1210 cells or anti-parasitic activity against Plasmodium berghei.

- In vitro studies indicate that while it can induce DNA damage in cancer cells, its effects on normal cell lines are considerably less severe compared to other nucleoside analogues .

Therapeutic Applications

The unique properties of 5-VdU make it a candidate for various therapeutic applications:

- Cancer Treatment : The ability of 5-VdU to induce DNA damage selectively in cancer cells positions it as a promising agent for targeted cancer therapies. Its incorporation into DNA allows for the potential development of novel treatments that exploit the vulnerabilities of cancer cell replication mechanisms .

- DNA Synthesis Monitoring : As a substitute for BrdU and EdU, 5-VdU can be utilized in laboratory settings to measure de novo DNA synthesis during the S-phase of the cell cycle. This application is particularly useful in studies focused on cellular proliferation and response to therapies .

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of 5-VdU combined with acridine-tetrazine on various cancer cell lines. The results showed a synergistic effect leading to enhanced cytotoxicity and significant induction of apoptosis as measured by flow cytometry and Western blotting techniques .

- Comparative Toxicity Analysis : Another investigation compared the toxicity profiles of several thymidine analogues, including this compound. It was found that while some analogues exhibited high toxicity levels, 5-VdU remained relatively non-toxic under similar conditions, making it a safer alternative for therapeutic applications .

Eigenschaften

IUPAC Name |

5-ethenyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5/c1-2-6-4-13(11(17)12-10(6)16)9-3-7(15)8(5-14)18-9/h2,4,7-9,14-15H,1,3,5H2,(H,12,16,17)/t7-,8+,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAAQOXBNCODRSI-DJLDLDEBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970866 | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55520-67-7 | |

| Record name | 5-Vinyl-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55520-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Vinyl-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055520677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(2-Deoxypentofuranosyl)-5-ethenyl-4-hydroxypyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-VINYLDEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87V72AT994 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 5-Vinyl-2'-deoxyuridine is C11H14N2O5. Its molecular weight is 254.24 g/mol.

ANone: While specific spectroscopic data is not provided in the provided research articles, this compound's structure has been confirmed by X-ray crystallography. [] This technique provides valuable information about the compound's three-dimensional structure and atomic arrangement.

ANone: Research indicates that the incorporation of this compound into oligonucleotides does not induce significant structural changes or compromise the stability of the DNA helix. [] This finding is supported by circular dichroism (CD) and melting temperature (Tm) measurements. [] Additionally, the phosphodiester backbone of oligonucleotides containing this compound demonstrates resistance to hydrolysis, further suggesting its compatibility with DNA structure. []

ANone: Yes, this compound serves as a valuable tool in bioorthogonal click chemistry reactions, particularly the inverse electron demand Diels-Alder (IEDDA) reaction. [, , , ] This reaction allows for the selective and efficient labeling of VdU-modified DNA with tetrazine-conjugated probes. [, ] The VdU-tetrazine reaction is rapid and orthogonal to other commonly used bioorthogonal reactions, expanding its utility in bioconjugation applications. []

ANone: Studies have shown that modifications to the 5-vinyl group can significantly impact the antiviral activity of this compound analogs. For example, replacing the vinyl group with a 2-bromovinyl group resulted in (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR), a compound exhibiting significantly higher potency against herpes simplex virus (HSV) compared to this compound. [, ] In contrast, the Z-isomer of BrVUdR displayed substantially reduced activity, highlighting the importance of stereochemistry in antiviral potency. [, ]

ANone: Research has shown that the C-5 substituent in 2'-deoxyuridine analogs plays a crucial role in determining their cytotoxic activity. [] Specifically, the presence of a 5-(1-hydroxy-2,2-diiodoethyl) substituent was found to impart significant cytotoxicity, comparable to the chemotherapeutic drug melphalan. []

ANone: Research suggests that this compound and its iodohydrin derivatives exhibit a high affinity for the nucleoside transport system in murine erythrocytes. [] This finding indicates that these compounds are likely good permeants of cell membranes and can be effectively transported into cells. []

ANone: While this compound itself shows moderate antiviral activity, its analogs have demonstrated promising antiviral effects. For instance, (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) exhibited potent activity against both HSV-1 and HSV-2. [, ] Additionally, a 5-(1-cyanamido-2-iodoethyl)-2'-deoxyuridine analog displayed potent anti-HSV-1 activity, comparable to acyclovir, and even showed efficacy against a thymidine kinase-deficient strain of HSV-1. []

ANone: The incorporation of this compound into DNA can be visualized using various techniques that leverage its reactivity in click chemistry. For instance, reaction with a fluorescent tetrazine probe via the inverse electron demand Diels-Alder reaction allows for the fluorescent labeling and detection of VdU-modified DNA. [, ] This method has been successfully employed for imaging cellular DNA synthesis. [, ]

ANone: The synthesis of this compound marked a significant milestone, opening up avenues for investigating its biological properties. [] Subsequent research led to the discovery of its antiviral activity, particularly against herpesviruses. [] The development of (E)-5-(2-Bromovinyl)-2'-deoxyuridine (E-BrVUdR) as a highly potent anti-herpes agent further highlighted the therapeutic potential of this class of compounds. [, ] More recently, the utilization of this compound in bioorthogonal click chemistry reactions has expanded its applications in DNA labeling and bioconjugation strategies. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.